molecular formula C16H11NO5 B11836645 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)- CAS No. 145370-38-3

4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-

Cat. No.: B11836645
CAS No.: 145370-38-3
M. Wt: 297.26 g/mol
InChI Key: ORMXKJSBAPMYPG-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)- (hereafter referred to as the target compound) is a chromone derivative with a phenyl ring substituted at position 2 of the benzopyran-4-one core. The phenyl group is further modified with a methoxy group at the para (4-) position and a nitro group at the meta (3-) position. Its molecular formula is inferred as C₁₆H₁₁NO₅, yielding a molecular weight of 313.27 g/mol. Chromones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

For example, nitro-substituted chromones often exhibit enhanced reactivity and biological activity due to the electron-withdrawing nature of the nitro group .

Properties

CAS No.

145370-38-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-15-7-6-10(8-12(15)17(19)20)16-9-13(18)11-4-2-3-5-14(11)22-16/h2-9H,1H3

InChI Key

ORMXKJSBAPMYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow nitration and post-processing protocols can be employed to streamline the synthesis, quenching, neutralization, extraction, and separation steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities References
Target Compound C₁₆H₁₁NO₅ 313.27 2-(4-methoxy-3-nitrophenyl) Inferred: Potential kinase inhibition, nitro-group-mediated reactivity
2-(4-Methoxy-3-Nitrophenyl)-3-Nitrochromone C₁₆H₁₀N₂O₇ 342.28 3-nitro on chromone core, 4-methoxy-3-nitrophenyl Mutagenic (40 nmol/plate in Ames test)
PD98059 (2-(2-Amino-3-Methoxyphenyl)chromone) C₁₆H₁₃NO₃ 267.30 2-(2-amino-3-methoxyphenyl) MEK inhibitor; used in cell signaling studies
5,7-Dihydroxy-2-(4-Methoxyphenyl)-6-Methyl C₁₇H₁₄O₅ 298.29 5,7-dihydroxy, 6-methyl Acute toxicity (oral, skin/eye irritation)

Key Observations :

  • Nitro vs. Amino Groups: The target compound’s nitro group contrasts with PD98059’s amino substituent. Nitro groups increase molecular weight and may enhance electrophilic reactivity, whereas amino groups (as in PD98059) are often critical for hydrogen bonding in kinase inhibition .
  • Toxicity : The dinitro analog () shows mutagenicity, suggesting nitro groups at multiple positions may elevate toxicity risks. The target compound’s single nitro group might reduce such hazards .

Hydroxy and Methoxy Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Activities References
7-Hydroxy-3-(4-Methoxyphenyl)chromone C₁₆H₁₂O₄ 268.26 7-hydroxy, 3-(4-methoxyphenyl) Antioxidant, estrogenic activity
5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-Methoxy C₁₆H₁₂O₆ 300.26 5,7-dihydroxy, 6-methoxy Plant-derived flavonoid; antioxidant

Key Observations :

  • Hydroxy Groups : Hydroxy substitutions (e.g., 7-hydroxy in ) enhance solubility and antioxidant capacity but may reduce stability compared to nitro or methoxy groups .
  • Methoxy Positioning: Methoxy groups at the 4-position (as in the target compound) are common in natural flavonoids, influencing binding to biological targets like estrogen receptors .

Biological Activity

4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-, also known by its CAS number 145370-38-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities against various cellular targets.

Synthesis of the Compound

The synthesis of 4H-1-benzopyran derivatives typically involves several chemical transformations. The compound can be synthesized through a Vilsmeier–Haack reaction, which allows for the incorporation of various substituents on the benzopyran ring. The specific synthesis pathways and yields are crucial for understanding the compound's availability for biological testing.

Antiproliferative Activity

Recent studies have shown that benzopyran derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds similar to 4H-1-benzopyran-4-one have demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 and LLC-PK1 .

Cell Line IC50 (μM) Cytotoxicity
MDA-MB-2315.2 - 22.2High
HEK-293102.4 - 293.2Minimal
LLC-PK1Not specifiedMinimal

The mechanism through which these compounds exert their effects often involves inducing apoptosis in cancer cells. For example, at a concentration of 5 μM , certain derivatives have been shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . However, it is important to note that some compounds in this class have shown instability in human serum, degrading within 2 hours , which poses challenges for therapeutic applications .

Uterotrophic and Antifertility Activities

In addition to antiproliferative properties, some benzopyran derivatives exhibit uterotrophic activity. A related compound demonstrated an 87% increase in uterine weight gain in mature female albino rats, indicating significant estrogenic activity . Conversely, antifertility assessments revealed weak potency in antiimplantation tests across several derivatives.

Case Studies

  • Antiproliferative Effects : A study involving a series of benzopyran derivatives found that those without substitutions on the aromatic ring had higher selectivity and cytotoxicity against cancer cell lines compared to those with methoxy substitutions .
  • Uterotrophic Activity : The compound 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited notable antiestrogenic activity (65%) and uterotrophic effects comparable to estradiol .

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